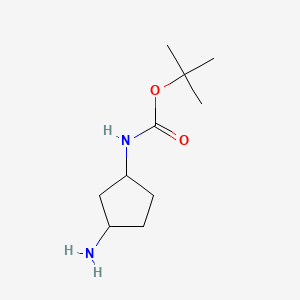

Tert-butyl N-(3-aminocyclopentyl)carbamate

Description

BenchChem offers high-quality Tert-butyl N-(3-aminocyclopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(3-aminocyclopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Tert-butyl N-(3-aminocyclopentyl)carbamate

An In-Depth Technical Guide to Tert-butyl N-(3-aminocyclopentyl)carbamate: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Tert-butyl N-(3-aminocyclopentyl)carbamate stands out as a critical synthetic intermediate, offering a unique combination of a sterically accessible primary amine and a chemically stable, yet readily cleavable, protected secondary amine. This duality is presented on a conformationally constrained cyclopentyl scaffold, a structural motif frequently employed in drug design to optimize ligand-receptor binding interactions.

This technical guide provides an in-depth exploration of the physical, chemical, and practical aspects of Tert-butyl N-(3-aminocyclopentyl)carbamate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but a field-proven perspective on its application. We will delve into its core properties, provide validated protocols for its synthesis and characterization, and explore its utility in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.

Core Molecular Characteristics

Tert-butyl N-(3-aminocyclopentyl)carbamate is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This mono-protection strategy is the cornerstone of its utility, enabling selective functionalization of the free primary amine while the other remains masked. The molecule exists as different stereoisomers (cis/trans, R/S), the specific choice of which is critical for achieving desired stereochemical outcomes in a synthetic sequence.

Physicochemical and Spectroscopic Data

The fundamental properties of Tert-butyl N-(3-aminocyclopentyl)carbamate are summarized below. It is important for the researcher to note that multiple stereoisomers exist, each with a unique CAS number. The data presented is representative of the general structure, with specific isomers noted where applicable.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| Physical Form | Solid | |

| IUPAC Name | tert-butyl N-(3-aminocyclopentyl)carbamate | [2] |

| CAS Numbers | 1197398-99-4 (unspecified stereochemistry)[2], 645400-44-8 ((1S,3S)-isomer)[1], 774212-81-6 ((1R,3S)-isomer)[3] | |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |

| logP (Predicted) | 1.39 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. | [5] |

| Storage Temperature | Room Temperature |

Spectroscopic Profile (Expected)

Definitive characterization is crucial for confirming identity and purity. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (DMSO-d₆, Predicted) : Key signals would include a broad singlet around δ 6.74 for the carbamate N-H, multiplets for the cyclopentyl ring protons (δ 1.2-2.0 and δ 3.2-4.0), and a characteristic singlet at ~δ 1.4 for the nine equivalent protons of the tert-butyl group.[6]

-

¹³C NMR (DMSO-d₆, Predicted) : Expected signals include the carbamate carbonyl at ~δ 155.0, the quaternary carbon of the Boc group at ~δ 77.2, various signals for the cyclopentyl ring carbons between δ 31 and δ 51, and the methyl carbons of the Boc group at ~δ 28.3.[6]

-

FT-IR (ATR) : The spectrum would be characterized by N-H stretching vibrations (amine and amide) in the 3300-3400 cm⁻¹ region, C-H stretching just below 3000 cm⁻¹, a strong C=O stretch for the carbamate carbonyl around 1680-1700 cm⁻¹, and N-H bending vibrations near 1520 cm⁻¹.[7]

-

Mass Spectrometry (ESI+) : The expected [M+H]⁺ ion would be observed at m/z 201.29. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[8]

Synthesis and Purification Protocol

The most efficient and common synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate involves the selective mono-N-Boc protection of a suitable cyclopentane-1,3-diamine precursor. The key to success is controlling the stoichiometry to disfavor the formation of the di-protected byproduct.

Experimental Workflow: Mono-Boc Protection

Caption: General workflow for the synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate.

Step-by-Step Methodology

This protocol is a representative procedure. Researchers should adapt it based on the specific stereoisomer of the diamine and available laboratory equipment.

-

Reactant Preparation : To a stirred solution of cyclopentane-1,3-diamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a dioxane/water mixture, add a base such as triethylamine (TEA) or NaOH (1.1 eq) if the diamine is provided as a hydrochloride salt. Cool the mixture to 0 °C in an ice bath.

-

Causality: Using a cooled solution helps to control the exothermicity of the reaction and improves selectivity by slowing the rate of the second N-acylation.

-

-

Boc₂O Addition : Dissolve di-tert-butyl dicarbonate (Boc₂O, 0.95-1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled diamine mixture over 30-60 minutes.

-

Causality: A slight deficit of Boc₂O and slow addition are crucial to favor mono-protection and minimize the formation of the di-Boc byproduct. Using an excess of the diamine can also be employed to achieve the same goal, though this requires removal of the excess starting material later.

-

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM and wash with water and then brine to remove salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification : The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, often starting with pure DCM and gradually increasing the polarity with methanol, is effective for separating the desired mono-protected product from the di-protected byproduct and any remaining starting material.

-

Self-Validation: The separation can be monitored by TLC. The desired product will be more polar than the di-Boc byproduct but less polar than the starting diamine. Fractions containing the pure product are pooled and concentrated to yield the final compound.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of Tert-butyl N-(3-aminocyclopentyl)carbamate lies in the orthogonal reactivity of its two nitrogen centers. The free primary amine is a potent nucleophile, while the Boc-protected amine is unreactive under most conditions except strong acid.

Caption: Differential reactivity of Tert-butyl N-(3-aminocyclopentyl)carbamate.

Reactions at the Primary Amine

The exposed primary amine readily participates in a variety of classical amine reactions:[9]

-

Acylation : Forms amides upon reaction with acyl chlorides, anhydrides, or activated esters in the presence of a non-nucleophilic base. This is a common strategy for incorporating the aminocyclopentyl linker into peptide-like structures.

-

Reductive Amination : Reacts with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to yield secondary amines. This allows for the introduction of a wide range of substituents.[9]

-

Alkylation : Can be selectively alkylated using alkyl halides. This reaction must be carefully controlled to avoid over-alkylation.[9]

-

Sulfonamide Formation : Reacts with sulfonyl chlorides to produce sulfonamides, a privileged functional group in medicinal chemistry.[9]

Deprotection of the Boc Group

The Boc group is robust and stable to basic, reductive, and oxidative conditions. However, it can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol. This unmasks the second amine, making it available for subsequent chemical transformations. This orthogonal stability is the key to its use in multi-step synthesis.[5]

Applications in Drug Discovery

The structural features of Tert-butyl N-(3-aminocyclopentyl)carbamate make it an attractive building block for creating molecules that target complex biological systems. Its rigid cyclopentyl core helps to reduce the conformational flexibility of a drug candidate, which can lead to improved binding affinity and selectivity.

Role as a Linker in Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[10] The design of these inhibitors often involves connecting different pharmacophoric elements with a linker. Tert-butyl N-(3-aminocyclopentyl)carbamate is ideally suited for this role.[9] A typical synthetic strategy involves:

-

Coupling a heterocyclic system to the primary amine of the carbamate via acylation or reductive amination.

-

Removing the Boc protecting group to reveal the second amine.

-

Coupling a second pharmacophoric element to the newly exposed amine.

This stepwise approach allows for the modular construction of a library of potential inhibitors, facilitating the exploration of structure-activity relationships (SAR).[11]

Use in Patented Chemical Scaffolds

A review of the patent literature reveals the widespread use of this building block in the synthesis of novel chemical entities for various therapeutic targets. Its presence in patents is a strong indicator of its value in generating compounds with drug-like properties.[1][2][3] These applications span a range of disease areas, underscoring the versatility of the aminocyclopentyl scaffold in interacting with diverse biological targets.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is non-negotiable.

-

Hazard Identification : Tert-butyl N-(3-aminocyclopentyl)carbamate is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2] It may also be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid generating dust. Use non-sparking tools. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is ambient room temperature.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids (which will cleave the Boc group).

Conclusion

Tert-butyl N-(3-aminocyclopentyl)carbamate is more than just a chemical intermediate; it is an enabling tool for modern synthetic and medicinal chemistry. Its well-defined reactivity, predicated on the orthogonal nature of its two amine functionalities, provides a reliable and strategic platform for the synthesis of complex, high-value molecules. The rigid cyclopentyl scaffold offers distinct advantages in drug design, aiding in the optimization of compound potency and selectivity. The protocols and data presented in this guide serve as a comprehensive resource for researchers, empowering them to effectively integrate this versatile building block into their drug discovery and development programs.

References

A consolidated list of all sources cited within this document, with clickable links for verification.

-

tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8. iChemical. [Link]

-

tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

- Supporting Inform

-

tert-butyl N-(3-aminocyclopentyl)carbamate. PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s).

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof.

-

tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

-

Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. PubChem. [Link]

-

Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC - NIH. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

-

tert-Butyl carbamate. NIST WebBook. [Link]

Sources

- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8 - iChemical [ichemical.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of Tert-butyl N-(3-aminocyclopentyl)carbamate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for tert-butyl N-(3-aminocyclopentyl)carbamate, a key building block in contemporary drug discovery and development. The strategic placement of a primary amine and a Boc-protected amine on a cyclopentyl scaffold makes this molecule a versatile intermediate for the synthesis of complex nitrogen-containing compounds. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in field-proven experience.

Molecular Structure and Spectroscopic Overview

The structure of tert-butyl N-(3-aminocyclopentyl)carbamate presents distinct functionalities that give rise to a characteristic spectroscopic fingerprint. The tert-butoxycarbonyl (Boc) protecting group, the secondary carbamate linkage, the primary amine, and the aliphatic cyclopentyl ring each contribute unique signals in NMR, IR, and MS analyses. The presence of stereoisomers (cis/trans) will also influence the complexity of the spectra, particularly in NMR. For the purpose of this guide, we will consider the general spectroscopic features, noting where stereochemistry may play a significant role.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of tert-butyl N-(3-aminocyclopentyl)carbamate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl N-(3-aminocyclopentyl)carbamate in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with appropriate pH adjustment).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Broad (br) | 1H | -NH- (Carbamate) |

| ~3.5 - 4.0 | Multiplet (m) | 1H | -CH-NHBoc |

| ~3.0 - 3.5 | Multiplet (m) | 1H | -CH-NH₂ |

| ~1.5 - 2.2 | Multiplet (m) | 6H | Cyclopentyl -CH₂- protons |

| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |

| ~1.2 - 1.5 | Broad Singlet (br s) | 2H | -NH₂ (Primary Amine) |

The most prominent feature is the sharp singlet at approximately 1.45 ppm, integrating to nine protons, which is the classic signature of the tert-butyl group of the Boc protecting group[1]. The broad signal between 4.5 and 5.0 ppm corresponds to the carbamate N-H proton; its broadness is due to quadrupole broadening and potential hydrogen bonding.

The two methine protons on the cyclopentyl ring attached to the nitrogen atoms are expected to appear as multiplets in the downfield region (3.0-4.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The proton adjacent to the Boc-protected nitrogen is typically found further downfield than the one adjacent to the primary amine.

The aliphatic protons of the cyclopentyl ring will resonate as a complex series of multiplets in the upfield region (1.5-2.2 ppm). The primary amine protons often appear as a broad singlet and may exchange with residual water in the solvent, which can affect their chemical shift and integration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

| Chemical Shift (δ) (ppm) | Assignment |

| ~156.0 | -C=O (Carbamate carbonyl) |

| ~79.5 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~50-55 | -CH-NHBoc |

| ~50-55 | -CH-NH₂ |

| ~30-40 | Cyclopentyl -CH₂- carbons |

| 28.4 | -C(CH₃)₃ (Boc methyl carbons) |

The carbonyl carbon of the carbamate group is the most downfield signal, typically appearing around 156.0 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79.5 ppm, while the three equivalent methyl carbons of the Boc group resonate at a characteristic chemical shift of about 28.4 ppm[1].

The two methine carbons of the cyclopentyl ring bonded to the nitrogen atoms will appear in the 50-55 ppm range. The remaining methylene carbons of the cyclopentyl ring will be found further upfield, between 30 and 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium | N-H stretch (primary amine, two bands) |

| ~3300 | Medium | N-H stretch (secondary carbamate) |

| ~2960, 2870 | Strong | C-H stretch (aliphatic) |

| ~1680 - 1700 | Strong | C=O stretch (carbamate carbonyl) |

| ~1520 | Medium | N-H bend (secondary carbamate) |

| ~1250, 1170 | Strong | C-O stretch (carbamate) |

The IR spectrum will be dominated by features from the amine and carbamate groups. The primary amine will show two N-H stretching bands in the 3400-3300 cm⁻¹ region, while the secondary carbamate N-H stretch will appear as a single band around 3300 cm⁻¹. The strong absorption around 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc-carbamate group. The N-H bending of the secondary carbamate is expected around 1520 cm⁻¹. Strong C-O stretching bands associated with the carbamate are also prominent around 1250 and 1170 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to protonate the amine functionalities.

-

Mass Range: Scan from m/z 50 to 500.

-

| m/z | Proposed Fragment |

| 201.16 | [M+H]⁺ |

| 145.12 | [M+H - C₄H₈]⁺ |

| 101.10 | [M+H - C₅H₉O₂]⁺ |

In positive ion ESI, the molecule is expected to be readily protonated at either of the nitrogen atoms, leading to a molecular ion peak [M+H]⁺ at m/z 201.16 (for C₁₀H₂₀N₂O₂). A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, which would result in a fragment at m/z 145.12. Another characteristic loss is the entire Boc group (C₅H₉O₂, 100 Da), leading to the deprotected diamine cation at m/z 101.10.

Caption: Proposed ESI-MS fragmentation of Tert-butyl N-(3-aminocyclopentyl)carbamate.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of tert-butyl N-(3-aminocyclopentyl)carbamate. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR, and the predictable fragmentation pattern in MS collectively allow for unambiguous identification and quality assessment of this important synthetic intermediate. Researchers and drug development professionals can leverage this guide for efficient and accurate characterization during their synthetic campaigns.

References

Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate starting materials

An In-depth Technical Guide to the Synthesis of Tert-butyl N-(3-aminocyclopentyl)carbamate

Introduction

Tert-butyl N-(3-aminocyclopentyl)carbamate is a critical building block in modern medicinal chemistry and drug development. As a differentially protected 1,3-diaminocyclopentane derivative, it offers a versatile scaffold for synthesizing a wide array of complex molecules, including enzyme inhibitors, receptor modulators, and other pharmacologically active agents. The structure features a primary amine, which serves as a nucleophilic handle for further elaboration, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group is stable under many reaction conditions but can be readily removed under mild acidic conditions, allowing for orthogonal synthetic strategies.[1][2]

The cyclopentane ring, a common motif in natural products, imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor binding interactions. The stereochemical relationship of the two amine substituents (cis or trans) profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Therefore, stereocontrolled synthesis is of paramount importance.

This guide provides an in-depth exploration of the primary synthetic routes to access tert-butyl N-(3-aminocyclopentyl)carbamate, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols, and ground the discussion in authoritative references.

Strategic Overview of Synthetic Approaches

The synthesis of this target molecule can be approached from several distinct strategic directions, primarily dictated by the choice of starting material and the method used to construct the core cyclopentane system or install the nitrogen functionalities. The most prevalent and field-proven strategies include:

-

Functional Group Interconversion from 3-Aminocyclopentanol Derivatives: This is arguably the most direct and widely employed route. It leverages commercially available or readily accessible aminocyclopentanols, converting the hydroxyl group into a primary amine through a stereochemically controlled sequence.

-

Cycloaddition Reactions to Construct the Carbocyclic Core: Methods like the Hetero-Diels-Alder reaction offer an elegant and powerful way to build the cyclopentane ring system with predefined stereochemistry, which is then carried through to the final product.

-

Reductive Amination of Cyclopentanone Precursors: This strategy utilizes the robust and versatile reductive amination reaction to form one or both carbon-nitrogen bonds, starting from a ketone functionality.

Each of these strategies presents unique advantages and challenges related to stereocontrol, scalability, and overall efficiency. The optimal choice often depends on the desired stereoisomer, cost considerations, and available laboratory capabilities.

Route 1: Synthesis from 3-Aminocyclopentanol

This approach is predicated on a logical sequence of functional group manipulations starting from a bifunctional precursor, 3-aminocyclopentanol. The key challenge is the selective transformation of the hydroxyl group into an amine while the original amine is masked with a protecting group.

Causality and Mechanistic Insights

The success of this route hinges on a few core principles:

-

Chemoselective Protection: The amine is significantly more nucleophilic than the alcohol. This inherent difference allows for the selective protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) without significant O-acylation.[3]

-

Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more labile species. Mesylation (conversion to methanesulfonate, -OMs) is a common and efficient method for this activation.

-

Stereocontrolled Nucleophilic Substitution: The introduction of the second nitrogen functionality is typically achieved via an SN2 reaction using an azide anion (N₃⁻) as the nitrogen source. This reaction is highly reliable and proceeds with a complete inversion of stereochemistry at the carbon center, providing excellent stereocontrol.[4]

-

Azide Reduction: The azide group serves as a robust precursor to a primary amine. It is readily and cleanly reduced to the amine, often through catalytic hydrogenation, which avoids the use of harsh metal hydride reagents.

Experimental Workflow Diagram

Caption: Workflow for synthesizing the trans product from a cis starting material.

Detailed Experimental Protocol

Step 1: Synthesis of cis-tert-butyl (3-hydroxycyclopentyl)carbamate [5]

-

Dissolve cis-3-aminocyclopentanol (1.0 equiv) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) to the solution, followed by the dropwise addition of a mild base like sodium bicarbonate (NaHCO₃, 1.5 equiv) dissolved in water.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an extractive workup using ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of cis-3-(Boc-amino)cyclopentyl mesylate

-

Dissolve the Boc-protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Add triethylamine (Et₃N, 1.5 equiv) followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equiv).

-

Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench with cold water and perform an extractive workup. The combined organic phases are washed with saturated NaHCO₃ solution and brine, then dried and concentrated to afford the mesylate, which is often used in the next step without further purification.

Step 3: Synthesis of trans-tert-butyl (3-azidocyclopentyl)carbamate [6]

-

Dissolve the crude mesylate (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 equiv) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The SN2 displacement is often slow and requires elevated temperatures.

-

After cooling to room temperature, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts. Dry over anhydrous sodium sulfate and concentrate to give the azide product.

Step 4: Synthesis of trans-tert-butyl N-(3-aminocyclopentyl)carbamate

-

Dissolve the azide intermediate (1.0 equiv) in methanol or ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C, ~10 mol%) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously for 6-12 hours until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, trans-tert-butyl N-(3-aminocyclopentyl)carbamate.

| Step | Product | Typical Yield | Purity |

| 1 | cis-3-(Boc-amino)cyclopentanol | 90-98% | >95% |

| 2 | cis-3-(Boc-amino)cyclopentyl mesylate | >95% (crude) | Used directly |

| 3 | trans-3-Azido-1-(Boc-amino)cyclopentane | 75-85% | >90% |

| 4 | trans-tert-butyl N-(3-aminocyclopentyl)carbamate | 90-99% | >97% |

Route 2: Synthesis via Hetero-Diels-Alder Reaction

This elegant strategy constructs the functionalized cyclopentane ring with high stereocontrol from acyclic or simple cyclic precursors. A notable example involves the cycloaddition of cyclopentadiene with a nitroso compound.[7]

Causality and Mechanistic Insights

-

In Situ Dienophile Generation: The reactive nitroso dienophile is typically generated in situ from a stable precursor, such as a protected hydroxylamine, via oxidation.

-

[4+2] Cycloaddition: Cyclopentadiene acts as the diene, reacting with the N=O group of the nitroso compound in a hetero-Diels-Alder reaction. This reaction forms a bicyclic oxazinane intermediate, efficiently setting the cis stereochemistry of the bridgehead protons.[7][8]

-

Reductive Ring Opening: The relatively weak N-O bond of the bicyclic adduct is cleaved reductively, commonly with reagents like zinc powder in acetic acid or via catalytic hydrogenation. This unmasks the amine and hydroxyl groups on the cyclopentene ring.

-

Chiral Control: Asymmetric induction can be achieved by using a chiral source, such as a chiral auxiliary on the nitrogen atom or a chiral catalyst, leading to enantiomerically enriched products.[9]

Experimental Workflow Diagram

Caption: Key steps in the Hetero-Diels-Alder synthesis pathway.

Detailed Experimental Protocol (Conceptual)

A patented method provides a strong example of this approach for preparing a specific stereoisomer, (1R,3S)-3-aminocyclopentanol hydrochloride, which is a direct precursor.[7]

-

Hetero-Diels-Alder Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to generate tert-butyl nitrosyl carbonate. This highly reactive species immediately undergoes a hetero-Diels-Alder reaction with cyclopentadiene to yield the bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[7]

-

Reductive Cleavage: The N-O bond of the adduct is selectively reduced using a system like zinc powder in acetic acid. This opens the bicyclic structure to afford a cyclopentenyl derivative with both amino and hydroxyl functionalities.

-

Chiral Resolution: At this stage, a key step is the enzymatic chiral resolution. A lipase catalyst is used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer, allowing for the separation of the two.[7]

-

Double Bond Reduction: The alkene is reduced via catalytic hydrogenation (H₂ with Pd/C) to give the saturated cyclopentane ring.

-

Deprotection/Functionalization: The remaining protecting groups are manipulated. For instance, an acetyl group from the resolution step is removed under basic conditions (e.g., lithium hydroxide). The resulting N-Boc-3-aminocyclopentanol can then be processed as described in Route 1 to introduce the second amine.

This route is particularly powerful for industrial-scale synthesis where cost-effectiveness and high optical purity are essential.[7][10]

Route 3: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine and a reducing agent.[11] This can be applied to the synthesis of the target molecule, typically starting from a suitably functionalized cyclopentanone.

Causality and Mechanistic Insights

-

Imine/Enamine Formation: The reaction proceeds through the initial formation of an imine (or iminium ion) intermediate via the condensation of a ketone with a primary amine.[12][13]

-

Selective Reduction: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose, as they are less reactive towards carbonyls at neutral or slightly acidic pH but readily reduce the protonated imine.[13]

-

Stereochemical Outcome: The reduction of the intermediate imine can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the steric hindrance around the imine, with the hydride typically attacking from the less hindered face. Chromatographic separation of the isomers is often required.

Experimental Workflow Diagram

Caption: Reductive amination pathway from a protected aminoketone.

Detailed Experimental Protocol

-

To a solution of 3-(tert-butoxycarbonylamino)cyclopentanone (1.0 equiv) in methanol, add ammonium acetate (NH₄OAc, 5-10 equiv).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

-

Quench the reaction by carefully adding dilute aqueous HCl to neutralize excess reducing agent and adjust the pH to ~8-9 with NaHCO₃.

-

Extract the product with an organic solvent like DCM or ethyl acetate.

-

The combined organic layers are dried and concentrated. The resulting crude product will be a mixture of cis and trans diastereomers, which must be separated by silica gel column chromatography to isolate the desired isomer.

Conclusion

The synthesis of tert-butyl N-(3-aminocyclopentyl)carbamate can be accomplished through several robust and well-established synthetic routes.

-

The functional group interconversion from 3-aminocyclopentanol is a highly versatile and direct method that offers excellent control over stereochemistry through a predictable SN2 inversion.

-

The hetero-Diels-Alder approach is a powerful strategy for constructing the carbocyclic framework with high enantiopurity and is particularly suited for large-scale synthesis.

-

Reductive amination provides a straightforward route from ketone precursors, although it may require a final chromatographic separation to isolate the desired diastereomer.

The choice of synthetic route will ultimately be guided by the specific stereochemical requirements of the target molecule, scalability needs, and the availability of starting materials. Each method presented here is a testament to the ingenuity of modern organic synthesis, providing reliable pathways to this invaluable chemical building block.

References

- Application Note: Protocol for the Chemoselective Boc Protection of ((1S,3R)-3-aminocyclopentyl)methanol. Benchchem.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH).

- Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem.

- Reductive amination of cyclopentanone. ResearchGate.

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

- CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

- Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.

- (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate.

- Reductive amination. Wikipedia.

- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.

- Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines. NISCAIR Online Periodicals Repository.

- tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Synthonix.

- tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate. Apollo Scientific.

- cis-3-N-Boc-aminocyclopentanol 97%. Advanced ChemBlocks.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Reductive Amination | Synthesis of Amines. YouTube.

- SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

- Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate. ChemScene.

- tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem.

- tert-butyl N-(3-aminocyclopentyl)carbamate. PubChem.

- (1R,3S)-3-Amino-cyclopentanol. Cayman Chemical.

- Amine Protection / Deprotection. Fisher Scientific.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Carbamic acid, tert-butyl ester. Organic Syntheses.

- Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.

- Cyclopropenone catalyzed substitution of alcohols with mesylate ion. PubMed.

- Substitution (Mesylate) - Azide. Common Organic Chemistry.

- Cyclopentanol synthesis. Organic Chemistry Portal.

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.

- tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate. ECHEMI.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cis-3-N-Boc-aminocyclopentanol 97% | CAS: 207729-03-1 | AChemBlock [achemblock.com]

- 6. Substitution (Mesylate) - Azide [commonorganicchemistry.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

A Technical Guide to tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-((1S,3S)-3-aminocyclopentyl)carbamate, a chiral bifunctional molecule of significant interest to the pharmaceutical and chemical research sectors. The document elucidates its formal nomenclature, structural characteristics, physicochemical properties, and a validated synthetic pathway. Central to this guide is the exploration of its role as a strategic building block in medicinal chemistry, where its conformationally restricted cyclopentyl scaffold and orthogonally protected amino groups offer precise control in the synthesis of complex molecular architectures. Detailed protocols, safety information, and workflow visualizations are provided to support its practical application by researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate, identified by its CAS Number 645400-44-8, is a non-commercial organic compound that has become an invaluable tool in the synthesis of novel therapeutic agents.[1][2][3][4] Its structure is deceptively simple, featuring a rigid cis-1,3-disubstituted cyclopentane ring, a primary amine, and a secondary amine protected by the tert-butyloxycarbonyl (Boc) group.

This unique combination of features addresses several critical challenges in drug design:

-

Stereochemical Control: The defined (1S,3S) stereochemistry provides a fixed spatial orientation for substituents, which is crucial for achieving selective interactions with biological targets.

-

Conformational Rigidity: Unlike flexible aliphatic linkers, the cyclopentyl core restricts the molecule's conformational freedom. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.

-

Orthogonal Functionality: The presence of a reactive primary amine alongside a stable, yet readily cleavable, Boc-protected amine allows for sequential, site-selective chemical modifications. This makes it an ideal scaffold for constructing complex molecules through multi-step synthetic sequences.

This guide will delve into the technical details that underpin the utility of this compound, providing the necessary information for its synthesis and strategic deployment in research and development programs.

Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate .[5] This name precisely describes its molecular structure, which is foundational to understanding its chemical behavior.

-

tert-butyl: Refers to the C(CH₃)₃ group of the carbamate ester.

-

N-[...]: Indicates that the tert-butyl carbamate is attached to a nitrogen atom.

-

(1S,3S)-3-aminocyclopentyl: Defines the core scaffold—a five-membered ring with an amino group at position 3. The (1S,3S) stereodescriptors specify the absolute configuration at the two chiral centers, indicating a cis relationship between the two nitrogen substituents.

-

Carbamate: The functional group (-O-(C=O)-N-) linking the tert-butyl group to the cyclopentyl ring.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | [5] |

| CAS Number | 645400-44-8 | [1][2][3][4][6] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][6] |

| Molecular Weight | 200.28 g/mol | [1][3][5] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | [5] |

| InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N | [4][5][7] |

Physicochemical and Handling Data

The physical properties and stability of the compound are critical for its storage and use in synthetic protocols.

Table 2: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Physical Form | Solid | [4][7] |

| Purity | Typically ≥95% - 97% | [2][4][6] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere | [1][8] |

| Signal Word | Warning | [4][7][8] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4][7] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [4][7][8] |

Synthesis and Mechanistic Rationale

Core Synthetic Strategy: Selective Mono-Protection

The most logical and efficient synthesis of tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate involves the selective mono-N-Boc protection of the precursor diamine, (1S,3S)-cyclopentane-1,3-diamine. The primary challenge in this reaction is to prevent the formation of the di-Boc-protected byproduct.

The Causality of Experimental Design

Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is the protector of choice for this application. Its utility stems from its robust stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly nucleophilic environments) while being selectively and cleanly removable under acidic conditions (e.g., with trifluoroacetic acid or HCl). This orthogonality is paramount in multi-step synthesis, allowing for the deprotection of the Boc group without affecting other sensitive functionalities.

Achieving Mono-Protection: The formation of the mono-protected product is favored over the di-protected species through careful control of stoichiometry. By using a significant excess of the starting diamine relative to the Boc-anhydride (di-tert-butyl dicarbonate, Boc₂O), the probability of a single Boc₂O molecule reacting with a diamine that is already mono-substituted is statistically minimized. The unreacted diamine can then be removed during aqueous workup.

Exemplary Synthesis Protocol

This protocol is a representative method based on established procedures for the selective protection of polyamines.[9][10]

-

Vessel Preparation: To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add (1S,3S)-cyclopentane-1,3-diamine (3.0 eq.).

-

Dissolution: Dissolve the diamine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration relative to Boc₂O) and cool the resulting solution to 0 °C in an ice bath with gentle stirring.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours under an argon atmosphere.

-

Quenching and Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude material, containing the desired mono-Boc product, residual diamine, and di-Boc byproduct, is purified by flash column chromatography on silica gel using a gradient elution (e.g., DCM -> 5-10% methanol in DCM with 1% triethylamine) to afford the pure tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for selective mono-Boc protection.

Applications in Drug Development

The true value of this molecule lies in its application as a versatile building block for creating more complex and potent drug candidates. Its utility can be understood through its dual role as both a rigid scaffold and an orthogonal synthetic handle.

A Scaffold for unsymmetrical Elaboration

The molecule is a framework for preparing unsymmetrical molecules where two different functionalities are introduced sequentially.[11] The free primary amine serves as the first point of attachment, while the Boc-protected amine is a latent reactive site for a later synthetic step.

Typical Workflow:

-

First Coupling: The primary amine (-NH₂) is reacted with an electrophile, such as an activated carboxylic acid (to form an amide), an aldehyde/ketone (followed by reductive amination), or an isocyanate (to form a urea).[11]

-

Boc Deprotection: The Boc group is removed under acidic conditions to unmask the second amine.

-

Second Coupling: The newly freed amine is then reacted with a second, different electrophile.

This stepwise approach allows for the controlled and directed synthesis of complex ligands, inhibitors, or molecular probes where asymmetry is a key design element.

Visualization of Application Workflow

Sources

- 1. chemscene.com [chemscene.com]

- 2. 645400-44-8 Cas No. | tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate | Apollo [store.apolloscientific.co.uk]

- 3. 645400-44-8[tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate]- Acmec Biochemical [acmec.com.cn]

- 4. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 5. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]

- 7. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 8. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 11. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate [mdpi.com]

Navigating the Bioactive Landscape of Tert-butyl N-(3-aminocyclopentyl)carbamate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The tert-butyl N-(3-aminocyclopentyl)carbamate scaffold represents a versatile and synthetically accessible starting point for the development of novel therapeutic agents. Its inherent structural features, including a chiral cyclopentyl ring and a differentially protected diamine, provide a rich foundation for creating diverse chemical libraries with a wide spectrum of biological activities. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the synthesis, derivatization, and biological evaluation of this promising class of compounds. We will delve into the causality behind experimental designs, provide validated protocols for synthesis and biological screening, and explore the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and antiviral agents.

Introduction: The Strategic Advantage of the Aminocyclopentyl Carbamate Core

In the landscape of modern medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a variety of biological targets is of paramount importance. The tert-butyl N-(3-aminocyclopentyl)carbamate core is one such scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of one amine functionality, allowing for selective manipulation of the second, free amine. This differential reactivity is the cornerstone of its utility as a synthetic building block.[1] The cyclopentyl ring provides a semi-rigid, three-dimensional framework that can orient appended functional groups in precise spatial arrangements, enhancing interactions with biological macromolecules.

This guide will explore the derivatization of this core into key therapeutic classes, including amides, ureas, and thioureas, and detail the methodologies to assess their biological potential.

Synthetic Strategies: From Core to Candidate

The journey from the core scaffold to a library of potential drug candidates hinges on strategic and efficient synthetic methodologies. The primary amino group of tert-butyl N-(3-aminocyclopentyl)carbamate serves as the key reaction handle for diversification.

General Synthesis of the Core Scaffold

While tert-butyl N-(3-aminocyclopentyl)carbamate is commercially available[2][3][4], understanding its synthesis provides context for its purity and potential side products. A common laboratory-scale synthesis involves the mono-Boc protection of 1,3-diaminocyclopentane.

Experimental Protocol: Mono-Boc Protection of 1,3-Diaminocyclopentane

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminocyclopentane (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in the same solvent to the cooled diamine solution over a period of 1-2 hours with vigorous stirring. The slow addition and excess diamine are crucial to favor mono-protection and minimize the formation of the di-Boc protected by-product.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl N-(3-aminocyclopentyl)carbamate.

Synthesis of Amide Derivatives

The formation of an amide bond is a fundamental transformation in medicinal chemistry. The free amine of the core scaffold readily reacts with a variety of carboxylic acids and their activated derivatives.

dot

Caption: General workflow for the synthesis of amide derivatives.

Experimental Protocol: Synthesis of N-(3-(Boc-amino)cyclopentyl)benzamide Derivatives

-

Reaction Setup: To a solution of a substituted benzoic acid (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM, add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a solution of tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction's completion using TLC or LC-MS.

-

Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide derivative can be purified by flash column chromatography or recrystallization.

Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores known for their ability to form key hydrogen bonding interactions with biological targets. These derivatives are readily synthesized from the core amine.

dot

Caption: Synthesis of urea and thiourea derivatives.

Experimental Protocol: General Procedure for Urea and Thiourea Synthesis

-

Reaction Setup: Dissolve tert-butyl N-(3-aminocyclopentyl)carbamate (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM.

-

Reagent Addition: To this solution, add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-6 hours. The reaction is often complete within this timeframe and can be monitored by TLC.

-

Isolation: The product often precipitates out of the reaction mixture upon completion. If so, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Biological Evaluation: Unveiling Therapeutic Potential

A systematic approach to biological screening is essential to identify and characterize the therapeutic potential of the synthesized derivatives. This section outlines standard in vitro assays for anticancer, antimicrobial, and antiviral activities.

Anticancer Activity Screening

The antiproliferative activity of the synthesized compounds is a primary indicator of their potential as anticancer agents.

dot

Caption: Workflow for anticancer activity screening and mechanistic studies.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., NCI-H460 lung cancer, HepG2 liver cancer) in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Hypothetical Anticancer Activity of Amide Derivatives

| Compound ID | R-Group (on Benzamide) | NCI-H460 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| DA-01 | 4-methoxy | 15.2 | 21.5 |

| DA-02 | 4-chloro | 8.7 | 12.3 |

| DA-03 | 3,4-dichloro | 2.5 | 5.1 |

| DA-04 | 4-nitro | 5.4 | 9.8 |

| Doxorubicin | - | 0.5 | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial and Antifungal Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The aminocyclopentyl carbamate derivatives can be screened for their efficacy against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[5][6]

-

Compound Dilution: Prepare serial twofold dilutions of the synthesized compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Table 2: Hypothetical Antimicrobial Activity of Urea and Thiourea Derivatives

| Compound ID | X | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DU-01 | O | Phenyl | 64 | >128 | 128 |

| DU-02 | O | 4-chlorophenyl | 32 | 64 | 64 |

| DT-01 | S | Phenyl | 16 | 32 | 32 |

| DT-02 | S | 4-chlorophenyl | 8 | 16 | 16 |

| Ciprofloxacin | - | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | - | 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antiviral Activity Evaluation

The chemical diversity achievable from the aminocyclopentyl carbamate scaffold makes it an attractive starting point for the discovery of novel antiviral agents.

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer: Grow a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (50% effective concentration).

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic modification of the substituents on the derivatized core allows for the elucidation of structure-activity relationships, guiding the design of more potent and selective compounds. For instance, in the hypothetical anticancer data (Table 1), the introduction of electron-withdrawing groups on the benzamide ring (e.g., chloro, nitro) appears to enhance cytotoxic activity. Similarly, the thiourea derivatives (Table 2) show greater antimicrobial potency than their urea counterparts, suggesting the importance of the sulfur atom for activity.

Mechanistic studies for promising lead compounds are crucial to understand their mode of action. For anticancer agents, this may involve investigating their ability to induce apoptosis through pathways involving reactive oxygen species (ROS) generation, caspase activation, and disruption of the mitochondrial membrane potential.[2]

dot

Caption: A potential apoptotic pathway induced by an active derivative.

Conclusion and Future Directions

The tert-butyl N-(3-aminocyclopentyl)carbamate scaffold is a highly valuable starting point for the development of novel bioactive molecules. Its synthetic tractability allows for the rapid generation of diverse libraries of amides, ureas, thioureas, and other derivatives. The systematic biological evaluation of these compounds can lead to the identification of potent anticancer, antimicrobial, and antiviral agents. Future work should focus on expanding the chemical space around this scaffold, exploring a wider range of substituents and heterocyclic systems. Furthermore, in-depth mechanistic studies and in vivo evaluation of the most promising lead compounds will be crucial for their translation into clinical candidates. This guide provides a solid foundation of validated methodologies to empower researchers in their quest for the next generation of therapeutics.

References

- 1. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]

- 4. tert-Butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate 97% | CAS: 645400-44-8 | AChemBlock [achemblock.com]

- 5. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies [mdpi.com]

- 6. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Tert-butyl N-(3-aminocyclopentyl)carbamate: A Technical Guide to Safety and Hazards

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(3-aminocyclopentyl)carbamate, identified by CAS number 193085-78-4, is a carbamate ester. It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates a reactive primary amine and a Boc-protected amine on a cyclopentyl scaffold, making it a versatile intermediate. This guide provides a comprehensive overview of the safety and hazard information for this compound, compiled to ensure its safe handling, storage, and use in a laboratory setting.

Section 1: Hazard Identification and Classification

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. Tert-butyl N-(3-aminocyclopentyl)carbamate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements

Based on available data, this compound is associated with the following GHS hazard statements[1][2][3]:

-

H302: Harmful if swallowed. [1]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation. [1][3]

It's important to note that the severity and applicability of these hazards can vary based on the concentration and form of the substance. Some suppliers report that the chemical does not meet GHS hazard criteria in certain notifications to the ECHA C&L Inventory[1]. However, it is prudent to handle the compound as if all potential hazards are present.

GHS Pictograms and Signal Word

The GHS pictograms associated with this compound are:

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.[4]

The corresponding signal word is Warning .[2][4]

Precautionary Statements

To mitigate the identified hazards, the following precautionary statements should be strictly followed[2][3][5]:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

P405: Store locked up.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of Tert-butyl N-(3-aminocyclopentyl)carbamate is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C10H20N2O2 | [1][2][4][6] |

| Molecular Weight | 200.28 g/mol | [1][3][4] |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature or 4°C, protected from light | [4] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

-

Fume Hood: All handling of Tert-butyl N-(3-aminocyclopentyl)carbamate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

-

Storage Conditions: Store at room temperature or as recommended by the supplier (some suggest 4°C, protected from light).[4]

Section 4: First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. Consult a physician.[9]

-

Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Spill Response

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleaning: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 5: Toxicological and Environmental Hazards

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[1]

-

Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][3]

-

Sensitization: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[8]

Environmental Hazards

Specific data on the environmental impact of this compound is limited. However, as a standard practice, it should not be released into the environment.[10] Disposal should be in accordance with local, state, and federal regulations.

Section 6: Disposal Considerations

Waste disposal must be handled responsibly to prevent environmental contamination and ensure compliance with regulations.

-

Waste Treatment: Dispose of contents/container to an approved waste disposal plant.

-

Contaminated Packaging: Dispose of as unused product.

Conclusion

Tert-butyl N-(3-aminocyclopentyl)carbamate is a valuable chemical intermediate, but it is not without its hazards. A comprehensive understanding of its GHS classification, proper handling and storage procedures, and emergency response protocols is essential for its safe use in a research and development setting. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe laboratory environment.

References

-

PubChem. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. [Link]

-

LookChem. tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate Safety Data Sheets(SDS). [Link]

-

Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. [Link]

-

PubChem. tert-butyl N-(3-aminocyclopentyl)carbamate. [Link]

-

Capot Chemical. MSDS of tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate. [Link]

Sources

- 1. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-butyl N-(3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45156793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. aksci.com [aksci.com]

- 6. Synthonix, Inc > 645400-44-8 | tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate [synthonix.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. capotchem.com [capotchem.com]

- 9. tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate Safety Data Sheets(SDS) lookchem [lookchem.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of tert-Butyl N-(3-aminocyclopentyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(3-aminocyclopentyl)carbamate, a key building block in modern medicinal chemistry. Solubility is a critical determinant of a compound's downstream applicability, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.[1][2][3] This document details the physicochemical properties of the title compound, presents its empirical solubility profile in a range of common laboratory solvents, and explores the theoretical principles governing its behavior, with a particular focus on pH-dependent solubility. Furthermore, this guide furnishes detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable and reproducible data. The insights and methodologies presented herein are intended to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize tert-butyl N-(3-aminocyclopentyl)carbamate in their discovery and development workflows.